![molecular formula C17H10N2O6 B12888436 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a nitro group, and an oxazol-5(4H)-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the oxazol-5(4H)-one ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.
Oxazol-5(4H)-one derivatives: Compounds featuring the oxazol-5(4H)-one ring.
Uniqueness
4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C17H10N2O6 |
|---|---|
分子量 |
338.27 g/mol |
IUPAC名 |
(4E)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(18-16(25-17)10-4-2-1-3-5-10)6-11-7-14-15(24-9-23-14)8-13(11)19(21)22/h1-8H,9H2/b12-6+ |
InChIキー |
QBQIKAXJQIMVPH-WUXMJOGZSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


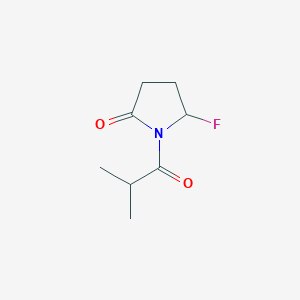
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

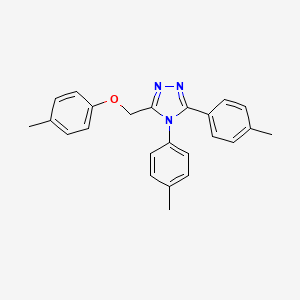
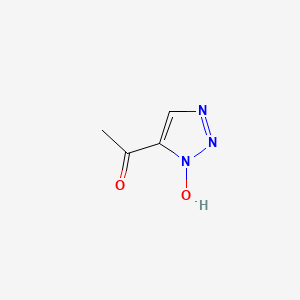
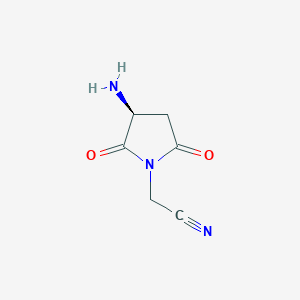
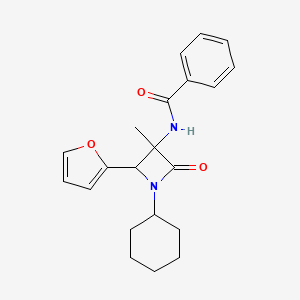
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
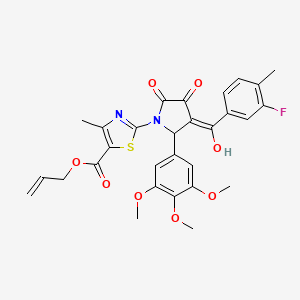


![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
